2-(Trichloromethyl)-1H-benzimidazole

Overview

Description

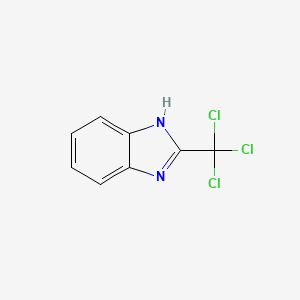

2-(Trichloromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a trichloromethyl (-CCl₃) group at the 2-position of the benzimidazole core. Its structure combines the planar, aromatic benzimidazole system with the electron-withdrawing trichloromethyl substituent, which influences its reactivity, stability, and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trichloroacetonitrile or trichloroacetimidate esters. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: Reduction of the trichloromethyl group can lead to the formation of methyl or methylene derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Methyl or methylene derivatives.

Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-(Trichloromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1H-benzimidazole involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., -CCl₃, -C₆H₄Br) enhance electrophilic substitution resistance but may reduce solubility.

- Bulky substituents (e.g., morpholine-ethyl at N1 in compound 2b) increase molecular weight and melting points .

- Yields vary with synthetic routes; for example, 2-(4-bromophenyl)-1H-benzimidazole (3a) is synthesized in high yield (88%) via condensation of ortho-phenylenediamine and 4-bromobenzaldehyde .

Antiprotozoal Activity

- 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives : These exhibit potent trichomonacidal activity, with derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole) showing an IC₅₀ of 0.0698 µM , surpassing metronidazole (MTZ) in potency .

Antioxidant and Enzyme Inhibition

- 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives : Compounds with thiadiazole or triazole moieties show significant antioxidant activity. For example, derivative 30 inhibits xanthine oxidase effectively, highlighting the role of nitro and heterocyclic groups .

Structural and Mechanistic Insights

- 2-(2-Nitrophenyl)-1H-benzimidazole (1) : Forms stable radical anions upon reduction, studied via ESR spectroscopy. The nitro group facilitates electron delocalization, relevant for redox-active drug design .

- Rabeprazole sodium impurities : Chloro and methoxy analogs (e.g., 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole) underscore the impact of substituents on pharmacokinetics and impurity profiles in pharmaceuticals .

Structural and ADME Profiles

- 2-(Pyridin-2-yl)-1H-benzimidazole derivatives : Crystal structures reveal hydrogen-bonding patterns that enhance stability. ADME analyses predict moderate bioavailability, with logP values indicating favorable membrane permeability .

Biological Activity

2-(Trichloromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family, characterized by a trichloromethyl group at the second position of the benzimidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₆Cl₃N₂

- Molar Mass : Approximately 251.51 g/mol

- Structure : The presence of three chlorine atoms significantly alters its chemical behavior, enhancing its reactivity compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can modulate various cellular pathways, leading to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting the growth of specific pathogens.

Case Study: Antimicrobial Testing

A study conducted on a series of benzimidazole derivatives, including this compound, tested its efficacy against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida spp. The results showed that certain derivatives exhibited moderate to good inhibition against these pathogens.

| Compound | Pathogen Tested | MIC (mg/ml) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.6 - 5.0 | Moderate to Good |

| This compound | Candida spp. | Nystatin level or lower | High Inhibition |

The study utilized the microbroth dilution method to determine MIC values, comparing them with standard antibiotics like tetracycline and chloramphenicol .

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. The benzimidazole core is known for diverse pharmacological properties, including cytotoxicity against various cancer cell lines.

Research Findings on Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects on cancer cells. For instance, derivatives with halogen substitutions have shown enhanced activity against specific cancer types.

| Compound | Cancer Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 - 20 | Moderate |

| This compound | HeLa (Cervical Cancer) | 5 - 15 | High |

These findings suggest that the trichloromethyl group enhances the compound's ability to induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzimidazoles:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Dichloromethyl)-1H-benzimidazole | Dichloromethyl substitution | Lower reactivity compared to trichloromethyl |

| 5-Trifluoromethylbenzimidazole | Trifluoromethyl group | Different reactivity and potential applications |

| Benzimidazole | Basic structure without substituents | Widely studied for various biological activities |

The presence of the trichloromethyl group in this compound enhances its reactivity and biological efficacy compared to these analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Trichloromethyl)-1H-benzimidazole derivatives?

The synthesis of benzimidazole derivatives often involves condensation reactions between substituted aromatic aldehydes and o-phenylenediamine. For trichloromethyl-substituted analogs, key factors include:

- Catalysts : Heterogeneous catalysts like FeCl₃/SiO₂ (4% Fe by weight) under mild conditions (75°C) improve yield and reduce reaction time compared to homogeneous catalysts .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while solvent-free methods under microwave irradiation offer greener alternatives .

- Reagents : Chlorinating agents (e.g., POCl₃) or pre-functionalized trichloromethyl precursors are critical for introducing the trichloromethyl group.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological characterization includes:

- ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.2–8.0 ppm) and deshielded carbons adjacent to the trichloromethyl group (δ 120–140 ppm) confirm substitution patterns .

- FT-IR : Absorbance bands near 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N stretch) verify functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (due to Cl atoms) provide molecular weight confirmation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the bioactivity of this compound derivatives?

The trichloromethyl group is electron-withdrawing, which:

- Enhances Stability : Reduces electron density on the benzimidazole core, improving resistance to oxidative degradation .

- Modulates Bioactivity : Increases lipophilicity, enhancing membrane permeability and interaction with hydrophobic enzyme pockets (e.g., protozoal thioredoxin reductase) . Comparative studies with fluorophenyl or methyl analogs show substituent-dependent activity shifts .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies. For example, trifluoromethyl analogs show protozoal IC₅₀ values ranging from 1.2–25 µM depending on parasite strains .

- Structural Confounders : Control for purity via HPLC and crystallography (e.g., triclinic crystal systems with Z = 4 may indicate polymorphism affecting bioactivity) .

Q. How do heterogeneous vs. homogeneous catalytic systems impact the scalability of benzimidazole synthesis?

- Heterogeneous Catalysts (e.g., FeCl₃/SiO₂) : Offer recyclability (up to 5 cycles with <10% yield loss) and simplified purification, critical for large-scale production .

- Homogeneous Catalysts (e.g., trifluoroacetic acid) : Require higher stoichiometry and generate acidic waste, limiting industrial applicability despite high yields (70–85%) .

- Green Chemistry Approaches : Microwave-assisted or biocatalytic methods (e.g., Moringa seed extract) reduce energy use and solvent waste but require optimization for trichloromethyl derivatives .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

- DFT Calculations : Model electrophilic aromatic substitution at C2/C5 positions, highlighting regioselectivity driven by the trichloromethyl group’s inductive effects .

- Molecular Docking : Predict binding affinities to biological targets (e.g., Helicobacter pylori urease) by analyzing steric and electronic complementarity .

Q. Methodological Considerations

Q. How to design SAR studies for trichloromethyl-substituted benzimidazoles?

- Core Modifications : Compare bioactivity of 2-(trichloromethyl) vs. 2-(difluoromethyl) analogs to isolate electronic vs. steric contributions .

- Substituent Libraries : Synthesize derivatives with para-substituted aryl groups (e.g., 4-F, 4-Cl) to assess π-π stacking or hydrogen bonding effects .

Q. What analytical workflows validate synthetic intermediates in multi-step routes?

Properties

IUPAC Name |

2-(trichloromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFSYTFFWGYEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189374 | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3584-65-4 | |

| Record name | 2-(Trichloromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3584-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-trichloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichloromethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.